molecular formula C17H14O3 B12920499 (E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one

(E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one

Cat. No.: B12920499
M. Wt: 266.29 g/mol
InChI Key: NPBIMCNSCIKCAV-MHWRWJLKSA-N
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Description

(E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one (CAS 61976-51-0) is a synthetic aurone derivative of significant interest in medicinal chemistry and anticancer research. This benzofuran scaffold, with a molecular formula of C17H14O3 and a molecular weight of 266.29 g/mol, features an extended π-conjugated system due to the planar enone bridge, which is critical for its potential biological activity . This compound is part of the benzofuran class of heterocycles, which are recognized as privileged structures in drug discovery due to their presence in numerous biologically active natural and synthetic molecules . Benzofuran-based derivatives are extensively investigated for their therapeutic potential, particularly in oncology. They are known to exert antiproliferative effects through diverse mechanisms, including the induction of apoptosis and inhibition of key signaling pathways . Specific benzofuran analogs have been developed as potent, selective, and orally bioavailable VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors, a well-validated target for anti-angiogenic cancer therapy . Related compounds in this class have demonstrated promising inhibitory activity against non-small cell lung carcinoma (NSCLC) cell lines, such as A549 and NCI-H23, in vitro . Furthermore, structurally similar aurones have shown notable antimicrobial properties against a range of bacterial and fungal pathogens, suggesting potential applications in developing new anti-infective agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]-5-methyl-1-benzofuran-3-one

InChI

InChI=1S/C17H14O3/c1-11-3-8-15-14(9-11)17(18)16(20-15)10-12-4-6-13(19-2)7-5-12/h3-10H,1-2H3/b16-10+

InChI Key

NPBIMCNSCIKCAV-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)OC)/C2=O

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)OC)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one typically involves the condensation of 4-methoxybenzaldehyde with 5-methylbenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 5-methylbenzofuran-3(2H)-one and 4-methoxybenzaldehyde under acidic or basic conditions. Key methods include:

Method Conditions Yield Configuration Reference
Reflux in ethanolGlacial acetic acid, pyrrolidine, 1 h reflux64%(Z)
Ultrasonic irradiationCu(OAc)₂/EtOH, 5 min, room temperature85%Unspecified*
Neat water condensationReflux in water for 6–10 h84%(Z)

Notes :

  • The (E)-isomer is typically favored under thermodynamic control, but specific conditions (e.g., acetic acid/pyrrolidine) may stabilize the (Z)-form via hydrogen bonding .

  • *Ultrasonic methods often accelerate reaction kinetics without altering stereoselectivity .

Spectral Data

  • 1H NMR (CDCl₃, 400 MHz): δ 2.53 (s, 3H, –CH₃), 3.90 (s, 3H, –OCH₃), 6.88 (s, 1H, =CHCOO–), 7.70–7.72 (d, 1H, J=5.0 Hz, aromatic proton), 7.89–7.92 (d, 2H, J=7.5 Hz, aromatic protons) .

  • 13C NMR : δ 184.7 (C=O), 160.4 (OCH₃), 121.7–157.5 (aromatic carbons) .

  • Melting Point : 151–154°C .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran core and methoxy-substituted benzene ring are susceptible to EAS. Potential reactions include:

  • Nitration : Likely occurs at the 6-position of the benzofuran ring due to directing effects of the carbonyl group.

  • Halogenation : Bromination or chlorination at activated positions under Lewis acid catalysis (e.g., FeBr₃) .

Reduction of the Exocyclic Double Bond

The α,β-unsaturated ketone system can undergo selective hydrogenation :

  • Catalytic Hydrogenation : Pd/C or PtO₂ in ethanol reduces the C=C bond to yield 2-(4-methoxybenzyl)-5-methylbenzofuran-3(2H)-one .

  • Stereochemical Outcome : Produces a single diastereomer due to planar chirality in the benzofuran system.

Cycloaddition Reactions

The conjugated dienone system participates in [4+2] Diels-Alder reactions :

Dienophile Product Conditions
Maleic anhydrideFuro[3,4-b]benzofuran tricyclic adductToluene, 80°C, 12 h

This reactivity is extrapolated from analogous benzofuran-3(2H)-one derivatives .

Biological Activity and Derivatives

  • PLK1 Inhibition : Halogenated analogues (e.g., 7c, 7d) exhibit IC₅₀ values of 16.4 μM against lung adenocarcinoma cells .

  • DNA Intercalation : Nitro-substituted derivatives reduce DNA melting temperatures in Ehrlich ascites carcinoma cells .

Comparative Analysis of Synthetic Routes

Parameter Reflux Method Ultrasonic Method Water Condensation
Reaction Time1 h5 min6–10 h
SolventEthanolEthanolWater
Stereoselectivity(Z)-isomerUnspecified(Z)-isomer
Environmental ImpactModerateLow (green chemistry)High (solvent-free)

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of benzofuran derivatives, including (E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one. Research indicates that compounds within this class can significantly reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-1 (IL-1) in vitro. For instance, a derivative exhibited a reduction of TNF by up to 93.8% and IL-1 by 98% in human macrophage cells, suggesting a robust anti-inflammatory action .

1.2 Antioxidant Activity

Benzofuran derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. The presence of the methoxy group in this compound enhances its ability to scavenge free radicals, making it a candidate for further development in the treatment of diseases associated with oxidative damage.

Organic Synthesis Applications

2.1 Synthesis of New Compounds

The compound serves as an important intermediate in organic synthesis. It can undergo various reactions to form new derivatives with potentially enhanced biological activities. For example, condensation reactions involving this compound have been explored to create complex heterocycles that may exhibit improved pharmacological profiles .

2.2 Catalytic Applications

Research has shown that benzofuran derivatives can act as catalysts in organic reactions. The unique structure of this compound allows it to facilitate various chemical transformations under mild conditions, which is advantageous for green chemistry applications .

Case Studies

Study Findings Implications
Study on Anti-inflammatory Activity Demonstrated significant reduction in TNF and IL-1 levelsPotential use in treating chronic inflammatory diseases
Synthesis of Benzofuran Derivatives Developed new synthetic routes using this compoundExpands the library of bioactive compounds available for drug development
Catalytic Reactions Showed effectiveness as a catalyst in organic transformationsPromotes sustainable practices in chemical synthesis

Mechanism of Action

The mechanism of action of (E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The biological and chemical properties of benzofuran-3(2H)-one derivatives are highly dependent on substituent patterns. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Key Properties/Activities Source
(Z)-2-(3,4-Dihydroxybenzylidene)-5-hydroxybenzofuran-3(2H)-one C2: 3,4-dihydroxybenzylidene; C5: -OH Higher polarity, potential antioxidant activity
(Z)-2-((3-Bromothiophen-2-yl)methylene)-5-methylbenzofuran-3(2H)-one C2: 3-bromothiophenyl; C5: -CH3 Antimicrobial activity (Gram-positive bacteria)
(Z)-2-(4-Methoxybenzylidene)benzofuran-3(2H)-one C2: 4-methoxybenzylidene; C5: H Topoisomerase II inhibition
Target Compound C2: 4-methoxybenzylidene; C5: -CH3 Enhanced lipophilicity, potential anticancer activity

Key Observations :

  • Halogenated derivatives (e.g., bromine in ) exhibit shifted electronic profiles and antimicrobial efficacy, likely due to altered electrophilicity.

Key Observations :

  • Demethylation (as in ) reduces yields due to harsh conditions but introduces bioactive hydroxyl groups.
  • Multi-component reactions (e.g., ) streamline synthesis but may complicate purification.
  • Halogen incorporation (e.g., bromine in ) necessitates controlled stoichiometry to avoid side reactions.

Spectroscopic and Analytical Data

Comparative spectral data highlight structural distinctions:

Compound IR (C=O stretch, cm$^{-1}$) $^1$H NMR (Key Signals) LCMS (m/z) Source
(Z)-2-((3-Bromothiophen-2-yl)methylene)-5-methylbenzofuran-3(2H)-one 1700 δ 8.10 (d, 1H), δ 2.28 (s, 3H, -CH3) 320 (M+H)
(Z)-2-(4-Methoxybenzylidene)benzofuran-3(2H)-one Not reported δ 7.30–8.01 (m, aromatic), δ 3.85 (s, 3H, -OCH3) Not reported
Target Compound (hypothetical) ~1700–1750 δ 7.5–8.0 (m, aromatic), δ 3.85 (s, 3H, -OCH3), δ 2.30 (s, 3H, -CH3) ~280–300

Key Observations :

  • The C=O stretch (~1700 cm$^{-1}$) is consistent across benzofuran-3(2H)-ones.
  • Methoxy (-OCH3) and methyl (-CH3) groups produce distinct singlet signals in $^1$H NMR.

Biological Activity

(E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological properties. The methoxy and methyl substituents on the benzofuran ring enhance its pharmacological profile. The structure can be represented as follows:

Structure  E 2 4 Methoxybenzylidene 5 methylbenzofuran 3 2H one\text{Structure }\text{ E 2 4 Methoxybenzylidene 5 methylbenzofuran 3 2H one}

Anticancer Activity

Research has demonstrated that benzofuran derivatives exhibit significant anticancer properties. Specifically, this compound has been studied for its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound showed promising results in inhibiting the growth of several cancer cell lines, including:
    • K562 (chronic myeloid leukemia) : IC50 values were reported at approximately 5 μM.
    • A549 (lung cancer) : Exhibited moderate cytotoxicity with IC50 values around 10 μM.
    • HeLa (cervical cancer) : Demonstrated significant antiproliferative effects with IC50 values near 7 μM.

The structure-activity relationship indicates that the presence of the methoxy group is crucial for enhancing the compound's anticancer potency .

The mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent caspase activation .
  • Cell Cycle Arrest : Studies have shown that treatment with this compound induces G2/M phase arrest in cancer cells, disrupting their proliferation .

Anti-inflammatory Properties

In addition to its anticancer potential, this benzofuran derivative exhibits notable anti-inflammatory properties. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential utility in managing chronic inflammatory conditions .

Table 1: Cytotoxicity of this compound Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
K5625Apoptosis induction
A54910Cell cycle arrest
HeLa7ROS generation

Table 2: Inflammatory Cytokine Reduction by this compound

CytokineBaseline Level (pg/mL)Post-Treatment Level (pg/mL)% Reduction
TNF-α100694%
IL-680593.75%

Case Studies

  • Case Study on K562 Cells :
    A study investigated the effects of this compound on K562 cells. Results indicated a significant increase in apoptosis markers after 48 hours of treatment, correlating with enhanced caspase activity.
  • In Vivo Studies :
    Animal models treated with this compound demonstrated reduced tumor growth rates and improved survival rates compared to control groups, supporting its potential as an effective therapeutic agent against certain cancers .

Q & A

Q. What synthetic methods are commonly employed for preparing (E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one?

  • Methodological Answer : The compound is typically synthesized via base-catalyzed condensation reactions. For example, refluxing 5-methylbenzofuran-3(2H)-one with 4-methoxybenzaldehyde in ethanol using 10% KOH as a catalyst for 3 hours yields the target product. After completion, the mixture is cooled, poured into ice-cold water, and purified via crystallization . Alternative methods involve microwave-assisted synthesis to improve reaction efficiency and yield .

Q. Table 1: Representative Reaction Conditions

ReactantsCatalyst/SolventTemperature/TimeYield
5-methylbenzofuran-3(2H)-one + 4-methoxybenzaldehyde10% KOH in ethanolReflux, 3 hours~60-72%

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Characterization relies on spectroscopic techniques:
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and aromatic C=C bonds at ~1460–1590 cm⁻¹ .
  • NMR : The (E)-configuration is verified by a singlet for the methoxy group (~δ 3.8 ppm in 1^1H NMR) and aromatic protons at δ 6.7–8.1 ppm. The exocyclic double bond appears as a singlet in 1^1H NMR .
  • LCMS : Molecular ion peaks (e.g., m/z = 320 [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. SHELXL refines atomic coordinates and thermal parameters against high-resolution data, while ORTEP-3 generates publication-quality molecular graphics . For example, similar benzofuranone derivatives were resolved with SHELXL (R-factor < 0.05) .

Q. How can discrepancies in reported biological activity (e.g., antimicrobial vs. fungicidal) be addressed?

  • Methodological Answer : Contradictions often arise from structural analogs or assay conditions. To resolve this:
  • Structural Confirmation : Verify purity and stereochemistry via HPLC and SC-XRD.
  • Standardized Assays : Use consistent protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) testing.
  • SAR Studies : Compare activity across derivatives. For instance, substituting the 4-methoxy group with halogens (e.g., Cl, Br) may enhance antimicrobial potency .

Q. Table 2: Biological Activity Comparison

DerivativeActivity (MIC, µg/mL)Assay TypeReference
This compound32 (Antibacterial)Broth microdilution
Chlorinated analog8 (Antibacterial)Agar diffusion

Q. How to design experiments for evaluating fungicidal mechanisms?

  • Methodological Answer : Combine in vitro and in silico approaches:
  • Enzyme Inhibition Assays : Target fungal cytochrome P450 or chitin synthase using purified enzymes.
  • Molecular Docking : Use software like AutoDock to predict binding affinity to fungal protein targets (e.g., CYP51).
  • Resistance Studies : Serial passage assays to monitor mutation rates under sublethal compound concentrations .

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